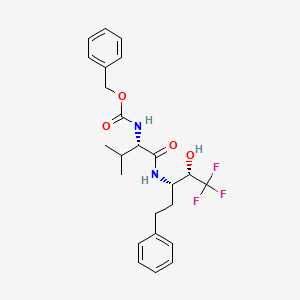![molecular formula C10H19NO2 B14263018 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one CAS No. 185517-18-4](/img/structure/B14263018.png)
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one is a compound that belongs to the class of pyrrolidine derivatives This compound is known for its unique structural features, which include a pyrrolidine ring and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one typically involves the reaction of pyrrolidine with a suitable aldehyde or ketone. One common method is the reductive amination of pyrrolidine with pentanal, followed by the introduction of a hydroxymethyl group through a subsequent reaction with formaldehyde. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The hydroxymethyl group plays a crucial role in binding to the active site of the target molecule, influencing its function and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Pyrrolidinoisohexanophenone: A stimulant drug with a similar pyrrolidine structure.
α-Pyrrolidinopentiophenone: Another stimulant with structural similarities.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and different functional groups.
Uniqueness
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one is unique due to its specific combination of a pyrrolidine ring and a hydroxymethyl group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
185517-18-4 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-6-10(13)11-7-4-5-9(11)8-12/h9,12H,2-8H2,1H3/t9-/m0/s1 |
Clé InChI |
HOPOBGWLGJTBGT-VIFPVBQESA-N |
SMILES isomérique |
CCCCC(=O)N1CCC[C@H]1CO |
SMILES canonique |
CCCCC(=O)N1CCCC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


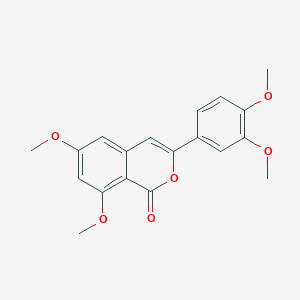
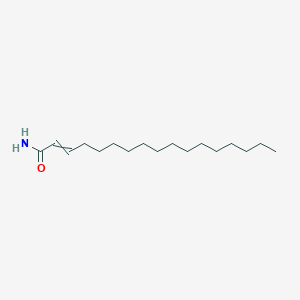
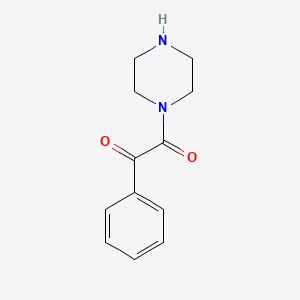
![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)

![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
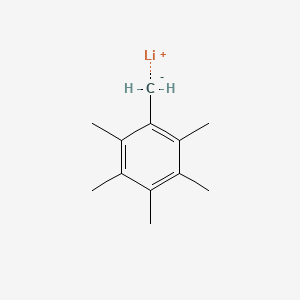
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
